4-羟基-4-(5-嘧啶基)环己酮

描述

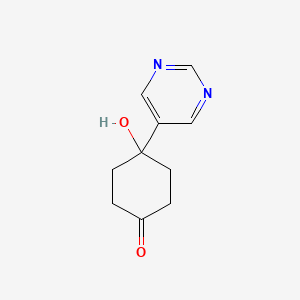

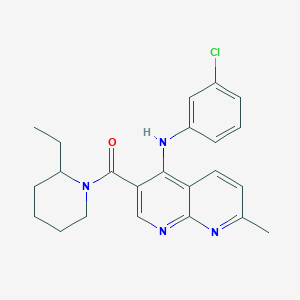

4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone is a chemical compound with the molecular formula C10H12N2O2 . It is a chiral molecule, and its structure consists of a cyclohexanone ring with a pyrimidine moiety attached at the 5-position. The compound’s systematic name reflects its hydroxyl group and pyrimidine substitution .

Synthesis Analysis

The synthetic routes to produce 4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone can vary. Researchers have explored both chemical and biocatalytic methods. Biocatalysis, in particular, has gained prominence due to its green chemistry advantages, including high regio-, chemo-, and enantio-selectivity. Enzymatic systems and whole-cell biocatalysis have been successfully employed to synthesize chiral intermediates, including those relevant to pharmaceuticals .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone comprises a cyclohexanone ring and a pyrimidine group. The hydroxyl group at the 4-position of the cyclohexanone contributes to its chirality. The arrangement of atoms and bonds within the molecule determines its properties and reactivity .

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including oxidation, reduction, and cyclization. Its reactivity depends on the functional groups present. Investigating its behavior under different reaction conditions is crucial for understanding its synthetic applications and potential transformations .

Physical and Chemical Properties Analysis

科学研究应用

构象分析和光谱学对 4-羟基环己酮肟的研究提供了关于羟基构象自由能的见解,为与其他环己酮衍生物的比较提供了基础。这项利用核磁共振光谱的研究促进了将光谱中的各个共振分配给特定的氢原子,从而增强了我们对环己酮衍生物结构动力学的理解 (W. Trager & A. C. Huitric, 1967).

催化和化学合成在化学合成领域,环己酮用作一种关键的中间体。研究表明,负载在介孔石墨氮化碳上的钯纳米颗粒可以在温和条件下催化环己酮的选择性形成。这种催化剂表现出高活性和选择性,展示了其在聚酰胺制造的工业应用中的潜力 (Yong Wang 等人,2011).

抗菌和抗真菌特性新型亚甲基双嘧啶基螺-4-噻唑烷酮的合成表明,这些化合物表现出显着的抗菌和抗真菌活性。这项研究强调了环己酮衍生物在开发针对微生物感染的新型治疗剂中的潜力 (A. Srinivas 等人,2008).

环化反应对布朗斯特酸介导的邻位芳基(乙炔基)嘧啶环化的研究导致了各种衍生物的合成,包括涉及环己酮的衍生物。这些反应产生了在材料科学和药物中具有潜在应用的化合物,展示了环己酮衍生物在有机合成中的多功能性 (A. N. Shestakov 等人,2017).

作用机制

The specific mechanism of action for 4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone would depend on its intended use. If it is part of a drug or therapeutic agent, further studies are needed to elucidate its interactions with biological targets, receptors, or enzymes. Understanding its mode of action is essential for optimizing its efficacy and minimizing side effects .

属性

IUPAC Name |

4-hydroxy-4-pyrimidin-5-ylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-9-1-3-10(14,4-2-9)8-5-11-7-12-6-8/h5-7,14H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFXSVPGVNPBAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=CN=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2781646.png)

![N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2781649.png)

![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2781650.png)

![N-(2-Cyanobutan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2781654.png)

![N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B2781655.png)

![cyclohex-3-en-1-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2781656.png)

![1-[5-Nitro-2-(propylamino)phenyl]ethanone](/img/structure/B2781658.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2781659.png)

![3-({[(3,4-dichlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2781666.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2781667.png)